Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(2-methoxybenzoate)
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Overview
Description
2,6-Dichloro-4-(1-{3,5-dichloro-4-[(2-methoxybenzoyl)oxy]phenyl}-1-methylethyl)phenyl 2-methoxybenzoate is a complex organic compound characterized by multiple chlorinated aromatic rings and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(1-{3,5-dichloro-4-[(2-methoxybenzoyl)oxy]phenyl}-1-methylethyl)phenyl 2-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds through reactions such as Friedel-Crafts acylation, esterification, and chlorination. The reaction conditions often require the use of catalysts like aluminum chloride for acylation and acidic or basic conditions for esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the chlorinated aromatic rings, potentially leading to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of partially or fully dechlorinated compounds.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
2,6-Dichloro-4-(1-{3,5-dichloro-4-[(2-methoxybenzoyl)oxy]phenyl}-1-methylethyl)phenyl 2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple chlorinated aromatic rings and ester functionalities can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-nitrophenyl 2-methoxybenzoate
- 2,6-Dichloro-4-(1-{3,5-dichloro-4-hydroxyphenyl}-1-methylethyl)phenyl 2-methoxybenzoate
Uniqueness
2,6-Dichloro-4-(1-{3,5-dichloro-4-[(2-methoxybenzoyl)oxy]phenyl}-1-methylethyl)phenyl 2-methoxybenzoate is unique due to its specific combination of chlorinated aromatic rings and ester functionalities, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H24Cl4O6 |
---|---|
Molecular Weight |
634.3 g/mol |
IUPAC Name |
[2,6-dichloro-4-[2-[3,5-dichloro-4-(2-methoxybenzoyl)oxyphenyl]propan-2-yl]phenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C31H24Cl4O6/c1-31(2,17-13-21(32)27(22(33)14-17)40-29(36)19-9-5-7-11-25(19)38-3)18-15-23(34)28(24(35)16-18)41-30(37)20-10-6-8-12-26(20)39-4/h5-16H,1-4H3 |
InChI Key |
JMTHJDNZKJKESX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Cl)OC(=O)C2=CC=CC=C2OC)Cl)C3=CC(=C(C(=C3)Cl)OC(=O)C4=CC=CC=C4OC)Cl |
Origin of Product |
United States |
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